1,4-Phenanthrenedione
Description
Significance and Context within Polycyclic Aromatic Quinone Systems
Polycyclic aromatic quinones (PAQs) are a broad class of compounds derived from polycyclic aromatic hydrocarbons (PAHs) through the substitution of two C-H groups with C=O groups. rsc.org These molecules are significant in multiple scientific domains, existing as natural products, environmental constituents, and key intermediates in metabolic pathways. sioc-journal.cnmdpi.comnih.govnih.gov 1,4-Phenanthrenedione represents a specific structural isomer within the phenanthrenequinone (B147406) subgroup, which also includes the 9,10- and 3,4- isomers. nih.gov
The significance of the this compound core structure is multifold. It is found in a variety of naturally occurring compounds, some of which are isolated from plant species like orchids and have been investigated for their biological properties. sioc-journal.cnnih.govresearchgate.netsemanticscholar.org In synthetic chemistry, the 1,4-phenanthrenequinone framework serves as a valuable building block for the construction of more complex molecular architectures, including helicenes and various natural products. iastate.edu Its reactivity, governed by the electrophilic nature of the carbonyl groups, allows it to participate in a range of chemical transformations. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | phenanthrene-1,4-dione |
| Molecular Formula | C₁₄H₈O₂ |
| Molar Mass | 208.21 g/mol |
| CAS Number | 569-15-3 |
| Appearance | Light-yellow solid |
Data sourced from PubChem and other chemical databases. nih.gov
Overview of Key Research Avenues and Methodological Frameworks
Contemporary research on this compound and its derivatives spans several key areas, including organic synthesis, materials science, and medicinal chemistry. Methodologically, the study of these compounds relies on a combination of advanced synthetic protocols, spectroscopic characterization, and electrochemical analysis.
Key Research Avenues:
Organic Synthesis: A primary focus of research is the use of 1,4-phenanthrenequinones as versatile synthetic intermediates. iastate.edunih.govfigshare.com Their scaffold is a key component in the total synthesis of complex natural products. nih.govfigshare.com For instance, the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione (B1200105) is utilized in a novel total synthesis of Tanshinone I. nih.govfigshare.com Furthermore, the development of new synthetic routes to access functionalized 1,4-phenanthrenequinones remains an active area of investigation. iastate.edutmu.edu.tw
Materials Science: The redox properties inherent to the quinone structure make phenanthrenequinones attractive for applications in materials science. ontosight.ai Research into related isomers, such as 9,10-phenanthrenequinone, has demonstrated their potential in developing composites for supercapacitors and as organophotoredox catalysts. nih.govpreprints.orgmdpi.com Studies on polyphenanthrenequinone have shown its viability as a cathode material for Al metal-organic batteries, highlighting the potential of the broader phenanthrenequinone class in energy storage technologies. researchgate.net
Medicinal Chemistry: Derivatives of this compound are subjects of investigation for their potential biological activities. ontosight.ai Naturally occurring 1,4-phenanthrenequinones, such as denbinobin (B3416446), annoquinone-A, and cypripedine, have been explored for various properties. researchgate.netsemanticscholar.org For example, denbinobin has been shown to inhibit HIV-1 replication. researchgate.net Other studies have isolated new phenanthraquinones from natural sources and evaluated their effects against various cancer cell lines. sioc-journal.cn
Methodological Frameworks:
The synthesis and study of 1,4-phenanthrenediones employ a range of established and innovative chemical techniques.
Synthetic Methodologies: The construction of the 1,4-phenanthrenequinone core is primarily achieved through several strategic approaches. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for directly forming the tricyclic quinone system. semanticscholar.orgiastate.edufigshare.com Other significant methods include the photochemical cyclization of stilbenes in the presence of an oxidizing agent and intramolecular Lewis acid-mediated cyclization-dehydration sequences. iastate.eduacs.org
Table 2: Selected Synthetic Methods for the 1,4-Phenanthrenequinone Core
| Method | Description | Key Reagents |
|---|---|---|
| Diels-Alder Reaction | Cycloaddition between a styrene (B11656) (diene component) and a benzoquinone (dienophile). iastate.edufigshare.com | Substituted styrenes, benzoquinones. |
| Photochemical Cyclization | Oxidative photocyclization of stilbene (B7821643) derivatives. semanticscholar.orgiastate.edu | Stilbenes, oxidizing agents. |
| Lewis Acid-Induced Cyclization | Intramolecular cyclization of arylacetaldehyde derivatives with quinones. iastate.eduacs.org | Hydroxyquinones, SnCl₄ (Stannic Chloride), DDQ. |
This table summarizes common strategies found in the literature.
Structural Characterization: The definitive identification and structural elucidation of this compound and its derivatives are accomplished using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the molecular skeleton and substitution patterns. nih.goviastate.edunih.gov Infrared (IR) spectroscopy confirms the presence of key functional groups, particularly the carbonyls of the quinone moiety. iastate.edu
Electrochemical Analysis: To understand the redox behavior crucial for applications in materials science, electrochemical methods such as cyclic voltammetry are employed. semanticscholar.orgresearchgate.net These studies provide insight into the electron-transfer processes of the quinone system, which is essential for designing materials for batteries and other electronic devices. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
phenanthrene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPGRADIOPGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205431 | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-15-3 | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Phenanthrenequinone | |
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| Record name | 1,4-Phenanthrenedione | |
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| Record name | 1,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
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| Record name | 1,4-PHENANTHRENEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU5XP36K84 | |
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Synthetic Methodologies for 1,4 Phenanthrenedione and Its Structural Analogues
Established and Evolving Synthesis Strategies
The construction of the 1,4-phenanthrenedione framework has been approached through several key transformations. These include the formation of the core phenanthrene (B1679779) scaffold followed by oxidation, or the direct construction of the quinone ring system.
Photochemical Cyclization Approaches to the Phenanthrene Scaffold
A cornerstone in phenanthrene synthesis is the photochemical cyclization of stilbenes, often referred to as the Mallory reaction. chim.itnih.govrsc.org This process involves the UV irradiation of a stilbene (B7821643) derivative, which first leads to a dynamic equilibrium between the (E)- and (Z)-isomers. chim.it The (Z)-isomer can then undergo a 6π-electrocyclization to form an unstable dihydrophenanthrene intermediate. chim.itrsc.org In the presence of an oxidizing agent, this intermediate is converted to the stable aromatic phenanthrene. chim.it
Various oxidizing agents can be employed, including oxygen, iodine, or a catalytic amount of iodine in the presence of air. chim.it The use of iodine, introduced by Mallory, was a significant advancement, allowing for reactions at higher concentrations with fewer side products. nih.gov More recent modifications to this method include the use of stoichiometric iodine under an inert atmosphere with a scavenger for the resulting hydrogen iodide. rsc.org A notable alternative to traditional iodine-mediated oxidation is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). chim.it
The versatility of the Mallory reaction allows for the synthesis of a wide array of substituted phenanthrenes, which can then be subjected to oxidation to yield the corresponding 1,4-phenanthrenediones. chim.itsemanticscholar.org This method complements other synthetic strategies by offering a different substitution pattern on the phenanthrene skeleton. semanticscholar.org
Oxidative Transformations for Quinone Ring Formation
Once the phenanthrene scaffold is established, the formation of the 1,4-quinone ring is typically achieved through oxidation. The parent compound, phenanthrene, can be oxidized to phenanthrenequinone (B147406) using various oxidizing agents. wikipedia.org A common laboratory method involves the use of chromic acid. wikipedia.org The reaction of phenanthrene with alkali dichromate and concentrated sulfuric acid can also yield 9,10-phenanthrenequinone. google.com
The oxidation of phenanthrene can also occur through atmospheric reactions involving hydroxyl radicals, nitrate (B79036), and ozone. researchgate.net Furthermore, substituted phenanthrenes, often synthesized via photochemical cyclization of stilbenes, can be oxidized to the corresponding 1,4-phenanthrenequinones. For instance, ceric ammonium (B1175870) nitrate (CAN) has been effectively used for the oxidation of phenanthrene derivatives to afford 1,4-phenanthrenequinones. semanticscholar.org Electrochemical oxidation of polycyclic aromatic phenols in a microfluidic cell presents a modern and green approach to synthesizing polycyclic aromatic quinones, including phenanthrene-1,4-dione. beilstein-journals.org
It is important to note that the oxidation of phenanthrene can lead to different quinone isomers. For example, while oxidation often yields the 9,10-phenanthrenequinone, specific conditions and starting materials are required to selectively obtain the this compound isomer. wikipedia.orgresearchgate.net
Cycloaddition Reactions in the Construction of the this compound Core
Cycloaddition reactions provide a powerful and direct route to the this compound core, assembling the tricyclic system in a single step.
Diels-Alder Reaction Pathways Utilizing Styrenes and Benzoquinones
The Diels-Alder reaction between styrenes and benzoquinones is a well-established method for the synthesis of 1,4-phenanthrenediones. iastate.edu This [4+2] cycloaddition reaction typically involves a styrene (B11656) derivative acting as the diene component and a benzoquinone derivative as the dienophile. The reaction can be catalyzed by small amounts of trichloroacetic acid. semanticscholar.org
Initial reports by Rosen and Weber demonstrated the feasibility of this reaction, affording 1,4-phenanthrenediones in moderate yields. iastate.edu Subsequent improvements to the reaction conditions have been developed. iastate.edu The use of arylsulfinyl benzoquinones as effective dienophiles has been shown to enhance the Diels-Alder cycloaddition route. iastate.edu
This method has been successfully applied to the synthesis of various substituted 1,4-phenanthrenequinones. semanticscholar.org For example, the reaction of various styrenes with benzoquinones has been used to prepare a range of 1,4-phenanthrenequinones and their 9,10-dihydro derivatives. semanticscholar.org The regioselectivity of the reaction can be influenced by the substituents on both the styrene and the benzoquinone. semanticscholar.org
| Diene (Styrene) | Dienophile (Benzoquinone) | Product | Reference |
| Styrene | Benzoquinone | 1,4-Phenanthrenequinone | iastate.edu |
| Substituted Styrenes | Benzoquinones | Substituted 1,4-Phenanthrenequinones | semanticscholar.org |
| Styrenes | Methoxybenzoquinone | 3-Methoxy-1,4-phenanthrenequinones | semanticscholar.org |
| 4-Methoxystyrenes | 2-(p-tolylsulfinyl)-1,4-benzoquinone | 2- and 3-(p-tolylsulfinyl)-1,4-phenanthrenequinones | researchgate.net |
Lewis Acid-Mediated Cyclization Protocols
Lewis acid-mediated cyclizations offer an alternative pathway for the construction of the phenanthrene framework, which can then be converted to this compound. One notable approach involves an intramolecular Lewis acid-mediated cyclization-dehydration sequence. iastate.edu This method can serve as an alternative to photochemical cyclizations and Diels-Alder reactions. semanticscholar.org
A specific example is the stannic chloride-induced cyclization of certain hydroxyquinones to yield 1,4-phenanthrenequinones. iastate.edu The process begins with the synthesis of arylacetaldehydes, which are then reacted with an aryllithium reagent to form hydroquinones. iastate.edu These hydroquinones are then subjected to a Lewis acid, such as stannic chloride (SnCl₄), to initiate the cyclization and dehydration, ultimately forming the this compound ring system. iastate.edu This methodology has been shown to be effective for the synthesis of various substituted 1,4-phenanthrenequinones. iastate.edu
Transition Metal-Catalyzed Annulation Routes (e.g., Palladium-Catalyzed Methods)
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex aromatic systems, including phenanthrenes and their derivatives. Palladium-catalyzed annulation reactions, in particular, have been developed for the construction of the phenanthrene skeleton. rsc.org
One such approach involves a palladium-catalyzed three-component cascade reaction for the facile construction of phenanthrene frameworks. rsc.org This transformation proceeds through a controlled sequence of a Suzuki-Miyaura coupling, followed by the insertion of an alkyne, and finally, an annulation via C-H activation to yield the phenanthrene derivative. rsc.org This methodology demonstrates good substrate scope and provides the desired products in good to excellent yields. rsc.org While this specific example focuses on the phenanthrene core, subsequent oxidation would be required to obtain the this compound.
Furthermore, palladium-catalyzed annulation of benzynes with N-substituted-N-(2-halophenyl)formamides has been developed for the synthesis of phenanthridinones, which are aza-analogues of phenanthrene derivatives. nih.gov This highlights the potential of palladium catalysis in constructing the core tricyclic system.
| Catalyst | Reactants | Product Type | Reference |
| Palladium | Aryl halide, Arylboronic acid, Alkyne | Phenanthrene derivative | rsc.org |
| Palladium | Benzyne, N-substituted-N-(2-halophenyl)formamide | Phenanthridinone | nih.gov |
Multi-Component Coupling and Condensation Reactions for Substituted Derivatives
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like substituted this compound derivatives in a single step, enhancing atom and step economy. umb.edu These reactions involve the combination of three or more reactants in one pot to form a product that incorporates structural elements from each starting material. umb.edu
One notable approach involves a three-component reaction to create fused heterocyclic systems onto the phenanthrenequinone core. For instance, the synthesis of novel phenanthrenequinone derivatives has been achieved through a one-pot condensation of 3-hydroxy-8-methyl-1,4-phenanthrenequinone, various aldehydes, and 3-amino-1,2,4-triazole. jocpr.com This reaction, catalyzed by p-Toluenesulfonic acid (p-TsOH) under neat conditions, exemplifies a direct method for generating structurally diverse derivatives. jocpr.com
While direct multi-component syntheses starting from simple precursors to form the this compound ring system are less common, sequential coupling and condensation strategies are well-documented. A key method involves the initial coupling of a 1,4-quinone derivative with a substituted toluene. For example, 2-aldehyde-1,4-quinone can be coupled with substituted toluenes like 3,4,5-trimethoxytoluene (B53474) or 3,5-dimethoxytoluene (B1218936) using trifluoroacetic acid. plos.orgnih.gov The resulting diaryl methane (B114726) intermediate undergoes further transformations, including methylation and a final intramolecular cyclization, followed by oxidation with reagents like silver(I) oxide (AgO) and nitric acid to yield the substituted 1,4-phenanthrenequinone skeleton. plos.orgnih.gov This sequence, while not a single-pot MCR, relies on key coupling and condensation steps to construct the core structure.
The table below summarizes a key coupling and cyclization approach for synthesizing substituted this compound.
| Starting Materials | Key Reagents | Intermediate Steps | Final Product Type | Ref |
| 2-aldehyde-1,4-quinone, 3,4,5-trimethoxytoluene | Trifluoroacetic acid, Me₂SO₄, K₂CO₃, P₄-tBu, AgO, HNO₃ | Coupling, Methylation, Cyclization, Oxidation | Methoxy-substituted 1,4-phenanthrenequinone | plos.orgnih.gov |
| 3-hydroxy-8-methyl-1,4-phenanthrenequinone, Aldehydes, 3-amino-1,2,4-triazole | p-Toluenesulfonic acid (p-TsOH) | One-pot, three-component condensation | Triazole-fused phenanthrenequinone derivatives | jocpr.com |
Strategic Chemical Modifications and Functional Group Transformations (e.g., Ether Cleavage)
Strategic chemical modifications of the this compound scaffold are crucial for creating analogues with varied properties. These transformations often target peripheral functional groups, such as methoxy (B1213986) ethers, to fine-tune the electronic and steric characteristics of the molecule.
Ether Cleavage (Demethylation)
The cleavage of ether groups, particularly methoxy groups, on the this compound framework is a significant transformation. Due to the high stability of the C-O bond in ethers, this reaction typically requires strong acidic conditions or potent Lewis acids. longdom.orgmasterorganicchemistry.com
In the context of methoxy-substituted 1,4-phenanthrenediones, selective demethylation can be achieved using aluminum chloride (AlCl₃). plos.orgnih.gov Research has shown that treating methoxyphenanthrenes with an excess of AlCl₃ leads to regioselective cleavage of methyl ethers at specific positions, such as C-4 and C-5 or C-6. plos.orgnih.gov This selectivity is attributed to the angular arrangement of the 1,4-phenanthrenequinone system, which allows for the release of steric strain upon cleavage of the more hindered ether groups. plos.orgnih.gov For instance, the sterically hindered methyl ether at C-5 can be cleaved preferentially over one at C-3. nih.gov In contrast, attempts to use other reagents like trimethylsilyl (B98337) iodide (TMSI) for demethylation have proven unsuccessful in some cases. plos.orgnih.gov
The mechanism of acid-mediated ether cleavage depends on the structure of the ether. For ethers of primary alcohols, the reaction typically proceeds via an SN2 pathway after protonation of the ether oxygen. masterorganicchemistry.com For tertiary ethers, an SN1 mechanism involving a stable carbocation intermediate is more common. masterorganicchemistry.com
Other Functional Group Transformations
Besides ether cleavage, other functional group interconversions are employed. For instance, hydroxyl groups formed from ether cleavage can be subsequently acetylated. The reaction of a demethylated phenanthrenequinone with acetic anhydride (B1165640) in pyridine (B92270) can convert the hydroxyl groups into acetate (B1210297) esters. plos.org Furthermore, the synthesis of methoxy-substituted phenanthrenequinones often begins with the methylation of hydroxyl groups on precursor molecules using reagents like dimethyl sulfate (B86663) (Me₂SO₄) and potassium carbonate (K₂CO₃). plos.orgnih.gov
The table below details specific conditions for ether cleavage on phenanthrene-related structures.
| Starting Compound | Reagent | Conditions | Key Outcome | Ref |
| Methoxy-substituted phenanthrene (precursor to quinone) | Aluminum chloride (AlCl₃) | - | Regioselective cleavage of methyl ethers at C-4 and C-5/C-6. | plos.orgnih.gov |
| Methoxy-substituted phenanthrene (precursor to quinone) | Trimethylsilyl iodide (TMSI) | CH₂Cl₂, RT or 60°C | Unsuccessful demethylation. | plos.orgnih.gov |
Reactivity Profiles and Mechanistic Investigations of 1,4 Phenanthrenedione
Electrophilic Reactivity of the Quinone Moiety and Nucleophilic Addition Reactions
The quinone moiety in 1,4-phenanthrenedione is characterized by its electrophilic nature, which is attributed to the presence of two carbonyl groups. cymitquimica.com This inherent electrophilicity makes the compound susceptible to nucleophilic addition reactions. The carbon atoms of the carbonyl groups are electron-deficient and thus serve as primary sites for attack by nucleophiles.
Research has demonstrated that this compound participates in various nucleophilic addition reactions. For instance, it can react with ketones under catalysis to form a range of structurally diverse annulated products. researchgate.net These reactions typically proceed through an initial nucleophilic attack of an enolate, generated from the ketone, on one of the carbonyl carbons of the phenanthrenedione. This is often followed by cyclization and dehydration steps to yield furan-annulated phenanthrene (B1679779) systems. researchgate.net
Furthermore, the reactivity of this compound allows for its use in the synthesis of complex heterocyclic structures. In one-pot reactions, it can undergo nucleophilic N-alkylation and subsequent C-alkylation, leading to the formation of multisubstituted 1,4-dihydrobenzoxazin-2-ones. researchgate.net The reaction mechanism involves the initial nucleophilic addition of an organozinc reagent to a nitrogen atom, followed by an intramolecular C-alkylation. researchgate.net
The electrophilic character of the quinone is a key determinant of its chemical behavior and synthetic utility. The susceptibility of the carbonyl groups to nucleophilic attack provides a versatile platform for the construction of more complex molecules. cymitquimica.com
Reduction Chemistry Leading to Phenanthrene and Dihydrogenated Derivatives
This compound is a redox-active compound that can undergo reduction to form various derivatives, including phenanthrene and dihydrogenated species. cymitquimica.com The reduction process involves the acceptance of electrons by the quinone moiety, which can lead to the formation of hydroquinones or, with further reduction, the aromatic hydrocarbon phenanthrene.
The reduction of phenanthrenequinones can be achieved through various methods, including the use of reducing agents or electrochemical techniques. For example, the reaction of 9,10-phenanthrenedione with certain reducing agents can yield 9,10-dihydrophenanthrene. In the context of this compound, similar reduction pathways are expected, leading to the formation of 1,4-dihydrophenanthrene-1,4-diol, which can then be further transformed.
Under certain conditions, the complete reduction of the quinone functionality leads to the formation of the parent aromatic compound, phenanthrene. cymitquimica.com This transformation highlights the role of this compound as a potential precursor in the synthesis of phenanthrene derivatives. The electrochemical properties of phenanthrenequinones have also been studied, revealing their ability to be electrochemically reduced. researchgate.net This process can lead to the formation of dihydrogenated derivatives, such as in the case of phenanthro[9,10-c] derivative which produces its dihydrogenated thiadiazoline derivative upon bulk electrolysis in acidic acetonitrile (B52724) solutions. researchgate.net
Advanced Oxidative Transformations and Epoxidation Reactions
Beyond simple reduction, this compound can undergo advanced oxidative transformations. The phenanthrene core, although aromatic, can be susceptible to oxidation under specific conditions, especially when activated by the quinone functionality. Oxidation of phenanthrene itself can lead to the formation of phenanthrenequinones. science.gov
One notable advanced oxidative transformation is epoxidation. Research has shown that 1,4-phenanthrenequinones can be readily epoxidized with alkaline hydroperoxide, analogous to the epoxidation of 1,4-naphthoquinones. semanticscholar.org This reaction typically involves the nucleophilic attack of the hydroperoxide anion on one of the double bonds of the quinone system, leading to the formation of an epoxide ring. The mechanism is a concerted reaction between the alkene and a peroxyacid, and it is stereospecific. libretexts.org The epoxide ring, a three-membered ring containing an oxygen atom, is a valuable synthetic intermediate due to its inherent ring strain, which makes it susceptible to ring-opening reactions with various nucleophiles. mdpi.com
The ability to undergo such oxidative transformations, particularly epoxidation, expands the synthetic utility of this compound, providing pathways to a variety of functionalized phenanthrene derivatives. The resulting epoxides can serve as key building blocks in the synthesis of more complex molecules. orgsyn.org
Radical Reaction Pathways and Their Mechanistic Elucidation
This compound is also involved in radical reaction pathways, which are crucial in various chemical and biological processes. These reactions can be initiated through photochemical or electrochemical means and often involve either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.
Hydrogen Atom Transfer (HAT) Mechanisms
Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom (a proton and an electron) is transferred in a single concerted step. mdpi.comnih.gov In the context of this compound, HAT mechanisms are particularly relevant in its photochemical reactions. When excited to its triplet state, this compound can abstract a hydrogen atom from a suitable donor molecule. rsc.org
Recent studies have shown that 9,10-phenanthrenequinone can act as a direct photoelectrochemical HAT mediator. acs.org This process involves the photoexcited quinone abstracting a hydrogen atom from a substrate, generating a radical intermediate that can then undergo further reactions. acs.org The mechanism of HAT can be influenced by the solvent, with non-polar solvents favoring the direct transfer of a hydrogen atom. mdpi.com The efficiency of HAT is also dependent on the electronic and structural characteristics of the participating molecules. mdpi.com
Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is another key radical reaction pathway for this compound, involving the transfer of a single electron from a donor molecule to the quinone or vice versa. numberanalytics.com This process results in the formation of radical ions. uva.nl The excited state of 9,10-phenanthrenedione, for instance, can be reduced via a SET from a suitable donor, forming a radical anion. mdpi.com This radical anion can then be re-oxidized by molecular oxygen, regenerating the photocatalyst in a catalytic cycle. mdpi.com
The SET mechanism has been implicated in various reactions involving phenanthrenequinones. For example, the reaction of indium(I) halides with 9,10-phenanthrene-quinone is proposed to proceed through an initial one-electron transfer process. nationalmaglab.org Similarly, the visible-light-promoted photocatalytic synthesis of polysubstituted quinolines using 9,10-phenanthrenequinone is believed to be initiated by a SET from the imine substrate to the excited quinone, generating a radical cation. nih.gov The feasibility of a SET process is dependent on the redox potentials of the donor and acceptor molecules. researchgate.net
Condensation Reactions for the Formation of Annulated Heterocyclic Systems
This compound is a valuable substrate for condensation reactions, leading to the formation of annulated heterocyclic systems. These reactions typically involve the reaction of the quinone's carbonyl groups with compounds containing active methylene (B1212753) groups or other nucleophilic sites. researchgate.netnumberanalytics.com
A prominent example is the iron(III) chloride-catalyzed reaction of 9,10-phenanthrenequinone with ketones. researchgate.net This reaction proceeds through an initial aldol (B89426) condensation, followed by dehydration and cyclization to furnish furan-annulated phenanthrene products. researchgate.net The specific structure of the product can vary depending on the ketone used. For instance, reaction with acetone (B3395972) yields a furan-annulated ketal, while reaction with ethyl alkyl ketones provides 3-furaldehyde (B129913) annulated products. researchgate.net
Furthermore, condensation reactions of phenanthrenequinones with other reagents can lead to a variety of heterocyclic systems. For example, the condensation of 9,10-phenanthrenequinone with thiosemicarbazide (B42300) is a known route to phenanthrene-fused thiosemicarbazones. researchgate.net These reactions highlight the versatility of phenanthrenequinones as building blocks in heterocyclic synthesis, providing access to a wide range of complex and potentially biologically active molecules. nih.govpsu.edu
Photochemical Reactivity and Excited State Dynamics in Solution
Detailed experimental research focusing specifically on the photochemical reactivity and excited-state dynamics of this compound in solution is limited in publicly available literature. The majority of photochemical studies on phenanthrenequinones have been directed towards the 9,10-phenanthrenequinone isomer, which as an ortho-quinone, exhibits distinct reactivity compared to the para-quinone structure of this compound. ufrn.brarkat-usa.org However, insights into the expected behavior of this compound can be inferred from the well-documented photochemistry of analogous p-quinones, such as 1,4-anthraquinone (B1204791) and 1,4-naphthoquinone (B94277).
The photochemistry of quinones is fundamentally governed by the nature and energy levels of their lowest singlet (S₁) and triplet (T₁) excited states. ufrn.br The character of these states, whether n,π* (an electron promoted from a non-bonding n-orbital on oxygen to an anti-bonding π-orbital) or π,π (an electron promoted from a bonding π-orbital to an anti-bonding π*-orbital), dictates their subsequent reaction pathways.
For p-quinones, the lowest excited triplet state is often of π,π* character, which typically makes them less reactive in hydrogen abstraction reactions compared to ketones or o-quinones where an n,π* triplet is the lowest lying triplet state. ufrn.br Studies on the structurally similar 1,4-anthraquinone have provided a glimpse into the complex excited-state dynamics that might be expected for this compound.
Detailed Research Findings from Analogous Systems:
Investigations into 1,4-anthraquinone in a degassed carbon tetrachloride solution revealed the presence of both S₁(n, π) and a weak S₂(π, π) fluorescence at room temperature. nih.gov At 77 K, phosphorescence from the T₁(π, π*) state was observed. nih.gov The decay profiles of the T₁ triplet state were found to be temperature-dependent, allowing for the estimation of energy and rates that characterize its excited-state dynamics. nih.gov This suggests a dynamic interplay between multiple excited states.
The reactivity of the triplet state of quinones is crucial. For instance, triplet 9,10-phenanthrenequinone is known to react with 2-propanol to generate a semiquinone radical. ufrn.br The photoreactivity of quinones can be highly dependent on solvent polarity, which can influence the energy separation between n,π* and π,π* triplet levels, sometimes leading to an inversion of their order. ufrn.br
In the context of photoreactions, p-quinones like 1,4-naphthoquinone are known to undergo photochemical cycloaddition reactions with alkenes. rsc.orgjcu.edu.au These reactions are believed to proceed via the triplet excited state of the quinone.
While specific quantitative data for this compound is not available in the reviewed literature, the table below summarizes the types of excited states and photochemical reactions observed for analogous quinones, which provide a framework for understanding the potential reactivity of this compound.
Table 1: Photochemical Properties of Analogous Quinones
| Compound | Lowest Triplet State (Character) | Observed Photochemical Behavior |
| 9,10-Phenanthrenequinone | n,π* / π,π* (Solvent Dependent) ufrn.br | Photoaddition to olefins rsc.orgrsc.org, Hydrogen abstraction ufrn.br, Photocycloaddition with electron-rich alkenes (PQ-ERA reaction) nih.govrsc.org |
| 1,4-Anthraquinone | T₁(π, π*) nih.gov | Exhibits phosphorescence; decay is temperature-dependent nih.gov |
| 1,4-Naphthoquinone | Triplet State (Implied) | Photoacylation with aldehydes jcu.edu.au, Photoaddition to alkenes capes.gov.br |
Theoretical and Computational Chemistry Studies of 1,4 Phenanthrenedione Systems
Electronic Structure and Molecular Property Elucidation
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of the electronic structure and ground state properties of molecules like 1,4-phenanthrenedione. wikipedia.orgimperial.ac.uk This theoretical framework posits that the ground-state properties of a many-electron system can be determined from the electron density, a function of only three spatial coordinates, which is computationally more tractable than the many-body wavefunction. wikipedia.orgrutgers.edu The core of DFT lies in the Hohenberg-Kohn theorems, which establish a formal basis for using the electron density as the fundamental variable. wikipedia.orgrutgers.eduabinit.org In practice, the Kohn-Sham (KS) DFT approach is widely used, which recasts the problem of interacting electrons into a more manageable problem of non-interacting electrons moving in an effective potential. wikipedia.orgosti.gov
DFT calculations allow for the determination of various ground-state properties. These include optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies. For instance, in studies of related quinone systems, DFT has been employed to calculate optimized geometries and various atomic charges. ekb.eg The choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation, is crucial for the accuracy of DFT calculations. wikipedia.orgimperial.ac.uk A hierarchy of functionals exists, from the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGAs) to hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory. uci.edu
For complex systems, DFT calculations can provide insights into the electronic structure that are difficult to obtain experimentally. For example, DFT has been used to substantiate the electronic structure of metal complexes of 9,10-phenanthrenequinone, a related isomer. researchgate.netnih.gov These calculations have helped to confirm the radical nature of the quinone ligand in such complexes. researchgate.netnih.gov Furthermore, DFT is instrumental in understanding intermolecular interactions, which are critical in chemical reactions and the formation of molecular complexes. wikipedia.org
The computational cost of DFT is relatively low compared to traditional wavefunction-based methods, making it suitable for studying larger molecular systems. wikipedia.org However, challenges remain, particularly in accurately describing phenomena like van der Waals forces and charge-transfer excitations with standard functionals. wikipedia.org Despite these limitations, DFT remains a powerful and versatile tool for elucidating the fundamental ground-state properties of molecules like this compound.
Quantum Chemical Modeling of Redox Potentials and Electron Distribution
Quantum chemical methods, particularly DFT, are extensively used to model the redox potentials and electron distribution in quinone-based systems, including those related to this compound. The redox potential is a critical property, especially in applications like batteries and electrochemical CO2 capture. mdpi.comchemrxiv.org
The redox potential (E°) is directly related to the change in Gibbs free energy (ΔG°) of the redox reaction. chemrxiv.orgmdpi.com Computational models can estimate this energy change by calculating the electronic energies of the reactant and product species. biorxiv.org A common approach involves calculating the reaction energy for the reduction of the quinone. mdpi.com
Several descriptors derived from quantum chemical calculations have been evaluated for their ability to predict experimental redox potentials. These include:
Redox reaction energy (ΔEr): The difference in electronic energy between the reduced and oxidized states of the molecule. mdpi.com
LUMO energy of the reactant: The energy of the Lowest Unoccupied Molecular Orbital of the quinone. mdpi.com
HOMO energy of the product: The energy of the Highest Occupied Molecular Orbital of the reduced quinone. mdpi.com
Studies on various quinone-based compounds have shown that the LUMO energy of the reactant often exhibits a strong correlation with the experimental redox potential. mdpi.com This is because the LUMO is the orbital that accepts the electron during reduction. Similarly, correlations have been found between calculated HOMO orbital energies and experimental redox values for quinones. mdpi.com For instance, a linear relationship between the logarithm of the CO2 binding constant and the reduction potential has been observed for quinones, a trend that can be investigated using computational models. chemrxiv.org
The accuracy of these predictions depends on the level of theory used, including the choice of the DFT functional and basis set, as well as the treatment of solvent effects, often using a polarizable continuum model (PCM). mdpi.commdpi.com For example, the B3LYP functional combined with a PCM has been successfully used to predict the redox potentials of numerous quinones. mdpi.com
Furthermore, quantum chemical calculations provide detailed information about the electron distribution in both the oxidized and reduced states. This is crucial for understanding how substituents on the quinone ring affect the redox potential and the stability of the resulting species. By analyzing the molecular orbitals and atomic charges, researchers can gain insights into the electronic effects that govern the redox behavior of this compound and its derivatives.
Computational Elucidation of Reaction Mechanisms and Energy Landscapes
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms and map out the corresponding energy landscapes. For systems involving this compound, these methods can reveal the pathways of chemical transformations, identify transient intermediates, and determine the energy barriers that govern reaction rates. smu.edu
A central concept in these studies is the Potential Energy Surface (PES), which describes the energy of a molecular system as a function of its geometry. smu.edu By locating the stationary points on the PES—minima corresponding to reactants and products, and first-order saddle points corresponding to transition states—the energetics of a reaction can be determined. smu.edu The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. smu.edu
DFT is a widely used method for these investigations. For example, dispersion-corrected DFT functionals like ωB97X-D have been employed to study the mechanisms of reactions involving frustrated Lewis pairs with various substrates. cardiff.ac.uk The choice of functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional with the 6-311++G(d,p) basis set has been used to investigate the mechanism of reactions with alkenes. cardiff.ac.uk
To gain a more detailed understanding of the reaction mechanism, the Intrinsic Reaction Coordinate (IRC) can be calculated. smu.edu The IRC represents the minimum energy path connecting the transition state to the reactants and products, providing a step-by-step view of the geometric and electronic changes that occur during the reaction. smu.edu Further analysis can be performed using the Reaction Path Hamiltonian (RPH) and the Unified Reaction Valley Approach (URVA), which examine the reaction path curvature to partition the reaction into distinct phases, each characterized by specific chemical events like bond breaking or formation. smu.edu
Computational studies have been instrumental in understanding various reaction types, including cycloadditions. For example, investigations into the photocycloaddition reaction of phenanthraquinone (a related isomer) with electron-rich alkenes have been supported by theoretical calculations. rsc.org These studies can help rationalize experimental observations, such as the effect of substituents on reaction rates and quantum yields. rsc.org Similarly, the mechanism of oxidation reactions, like that of the o-hydroxyphenyl radical with molecular oxygen to form o-benzoquinone, has been elucidated using composite quantum chemical methods like G3X-K, which are specifically parameterized for thermochemical kinetics. rsc.orgrsc.org
In the context of materials science, DFT calculations have been used to understand the mechanism behind the performance of phenanthraquinone in aluminum-ion batteries. These calculations revealed that the formation of a PQ–AlCl₂ complex is key to the material's long-term cyclability, as it mitigates dissolution into the electrolyte. acs.org This demonstrates how computational elucidation of reaction mechanisms can guide the design of new materials with improved properties.
Simulation of Excited State Behavior and Photophysical Phenomena via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a primary computational method for investigating the excited-state properties and photophysical phenomena of molecules, including systems related to this compound. uci.edursc.orgarxiv.org While ground-state DFT focuses on the lowest energy state, TD-DFT extends the theory to describe electronic excitations, providing access to information about absorption and emission spectra. wikipedia.orgrsc.org
The core of TD-DFT lies in the Runge-Gross theorem, which establishes that the time-dependent electron density uniquely determines the time-dependent external potential. uci.edu In practice, linear-response TD-DFT is most commonly used to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. uci.edu These excitation energies and their corresponding oscillator strengths can be used to simulate UV-vis absorption spectra. rsc.orgsemanticscholar.org
TD-DFT calculations are crucial for understanding the nature of electronic transitions. By analyzing the molecular orbitals involved in an excitation, one can characterize it as, for example, a π–π* transition or a charge-transfer (CT) transition. rsc.orgresearchgate.net This is particularly important for designing molecules with specific optical properties. However, standard DFT functionals can sometimes struggle to accurately describe CT excitations, often underestimating their energies due to self-interaction error. aps.org Range-separated hybrid functionals have been shown to provide more accurate predictions for such states. aps.org
The choice of the exchange-correlation functional is paramount for the accuracy of TD-DFT calculations. aps.org Numerous benchmark studies have been performed to assess the performance of different functionals for various classes of molecules and excited states. aps.orgresearchgate.net For example, double-hybrid functionals have shown good performance in predicting the excitation energies of certain dye molecules. researchgate.net
Beyond absorption spectra, TD-DFT can also be used to study emission processes. By optimizing the geometry of the first excited state (S₁), one can calculate the emission energy, which corresponds to the transition from the relaxed S₁ state back to the ground state. rsc.org This allows for the simulation of fluorescence spectra.
TD-DFT has been successfully applied to a wide range of systems. For instance, it has been used to investigate the photophysical properties of phenanthroimidazole–triarylborane dyads, helping to explain their "turn-on" fluorescence sensing behavior. rsc.org It has also been employed to study the electronic transitions in metal complexes of 9,10-phenanthrenequinone. researchgate.netnih.gov These computational insights complement experimental measurements and provide a deeper understanding of the factors that govern the excited-state dynamics of these molecules. aip.org
Advanced Computational Methodologies for Conformational Analysis
While static quantum chemical calculations provide valuable information about specific, stable geometries, many molecules, including those with flexible side chains or non-rigid backbones, exist as an ensemble of different conformations in solution. Understanding this conformational landscape is crucial, as the properties and reactivity of a molecule can be highly dependent on its three-dimensional structure. Advanced computational methodologies, particularly molecular dynamics (MD) simulations, are essential tools for exploring the conformational space of flexible molecules like derivatives of this compound. nih.gov
Molecular dynamics simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By simulating the system for a sufficient length of time, one can observe the transitions between different conformational states and determine their relative populations.
For complex molecules, standard MD simulations may not be sufficient to adequately sample the entire conformational space, as the system can become trapped in local energy minima. To overcome this, enhanced sampling techniques are often employed. Methods like replica-exchange molecular dynamics (REMD) and simulated tempering run multiple simulations at different temperatures in parallel, allowing the system to more easily cross energy barriers at higher temperatures. biorxiv.org Another powerful technique is metadynamics, which discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential. chemrxiv.org
These simulations provide a dynamic picture of the molecule's behavior in its environment, which can be a vacuum, an implicit solvent model, or an explicit solvent box. biorxiv.org The resulting trajectory, a record of atomic positions over time, can be analyzed to identify the most populated conformations, calculate the free energy landscape as a function of specific degrees of freedom (like dihedral angles), and determine the lifetimes of different conformational states. chemrxiv.orgmdpi.com
For example, MD simulations have been used to investigate the conformational ensemble of flexible molecules like PROTAC degraders, revealing how their shape changes in different solvent environments. chemrxiv.org In the study of cyclic peptides, combining different MD protocols and force fields has been shown to provide a robust exploration of their conformational landscape. biorxiv.org For smaller flexible molecules like 1,3-propanediol (B51772) in aqueous solution, MD simulations have been used to directly determine the ratios and lifetimes of all possible conformations. mdpi.com
By applying these advanced computational methods to this compound and its derivatives, researchers can gain a comprehensive understanding of their conformational preferences, which is critical for interpreting experimental data and predicting their behavior in various chemical and biological contexts.
Spectroscopic and Structural Elucidation Methodologies Applied to 1,4 Phenanthrenedione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of 1,4-phenanthrenedione. Unlike 1D NMR, 2D NMR spreads spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. researchgate.net
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would display cross-peaks connecting adjacent protons in the aromatic rings, allowing for the tracing of the spin systems within the phenanthrene (B1679779) backbone. emerypharma.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining spatial relationships, as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This is particularly useful for confirming assignments and understanding the molecule's conformation.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). sdsu.edu It allows for the direct assignment of protonated carbons in the this compound structure.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes more. emerypharma.com This is essential for identifying the connectivity between different spin systems and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbons (C1, C4) and other carbons at ring junctions. emerypharma.com For instance, the protons on the phenanthrene ring would show HMBC correlations to the carbonyl carbons, confirming the quinone moiety's position. researchgate.net
The following table illustrates the expected 2D NMR correlations that would be used to confirm the structure of this compound.
| Technique | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H – ¹H | Identifies adjacent protons within the aromatic rings, establishing connectivity (e.g., H-2 with H-3; H-5 with H-6). |
| NOESY | ¹H – ¹H (through space) | Confirms spatial proximity between protons (e.g., between H-10 and H-9), aiding in assignment verification. |
| HSQC | ¹H – ¹³C (1 bond) | Directly links each aromatic proton to its attached carbon atom. |
| HMBC | ¹H – ¹³C (2-4 bonds) | Maps long-range connectivities, linking proton signals to nearby quaternary carbons and the crucial carbonyl carbons (C1, C4). |
Advanced NMR Approaches for Investigating Supramolecular Interactions
Beyond basic structural confirmation, advanced NMR methods can be used to study the non-covalent interactions of this compound in supramolecular systems. These studies are critical in fields like materials science and molecular recognition. researchgate.netrsc.org NMR is a primary tool for characterizing supramolecular assemblies, although effects like relaxation interference can sometimes complicate spectral interpretation in large structures.
Research on related phenanthrenequinones demonstrates how NMR can probe these interactions. For example, ¹H NMR titration studies are used to investigate host-guest complexation, where changes in the chemical shifts of the host or guest protons upon binding provide information on the association constant and the geometry of the complex. mdpi.com The formation of charge-transfer complexes between phenanthrenequinone (B147406) derivatives and electron-donating aromatic compounds has been studied, with NMR providing key evidence of the interaction. mdpi.com Furthermore, techniques like NOESY can reveal intermolecular through-space correlations, providing direct evidence of how a guest molecule is oriented within a host cavity or how individual molecules are arranged in a self-assembled structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Electron Spray Ionization Mass Spectrometry (ESI-MS, HR-ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions from solution, making it ideal for accurate molecular weight determination. nih.gov For this compound (C₁₄H₈O₂), ESI in positive ion mode would be expected to produce a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 209.
High-Resolution ESI-MS (HR-ESI-MS) provides an extremely precise mass measurement, which can be used to confirm the elemental composition of a molecule. The calculated exact mass of the neutral this compound molecule is 208.052429494 Da. nih.gov HR-ESI-MS can measure this value with an error of less than 5 parts per million (ppm), allowing for the confident assignment of the molecular formula C₁₄H₈O₂ and distinguishing it from any other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the sample is first passed through a gas chromatograph, which separates volatile compounds based on their boiling points and interactions with a capillary column. This compound is then introduced into the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. etamu.eduacdlabs.com The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries.
The expected fragmentation of this compound would involve the sequential loss of the two carbonyl groups as carbon monoxide (CO).
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 208 | [C₁₄H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 180 | [M - CO]⁺˙ | Loss of one carbonyl group |
| 152 | [M - 2CO]⁺˙ | Loss of both carbonyl groups, resulting in a biphenylene (B1199973) radical cation |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For analyzing this compound in complex matrices such as environmental or biological samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. measurlabs.com This technique offers exceptional selectivity and sensitivity. nih.govnih.gov
The process involves:
LC Separation: The sample is injected into an HPLC system, where this compound is separated from other components in the mixture. measurlabs.com
Ionization: The eluent from the LC column is directed into a soft ionization source, typically ESI.
Tandem MS Analysis: In the mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 209) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.
This technique, often operated in Selected Reaction Monitoring (SRM) mode, is highly specific because it monitors a unique transition from a precursor ion to a product ion. A study on related phenanthrene ortho-quinones in human urine successfully used LC-MS/MS with pre-column derivatization to achieve sensitive quantification, demonstrating the power of this approach for trace-level analysis in complex biological fluids. nih.gov
X-ray Diffraction for Solid-State Structural Determination
While NMR and MS provide information about connectivity and mass, X-ray diffraction (XRD) of a single crystal provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique measures the diffraction pattern of X-rays scattered by the ordered array of molecules in a crystal, from which a detailed model of the electron density and, consequently, the atomic positions can be constructed.
The crystal structure of a derivative, 3,5,7-trimethoxyphenanthrene-1,4-dione, has been solved, providing a clear example of the type of data obtained from such an analysis. rsc.org The study revealed the precise bond lengths, bond angles, and intermolecular interactions governing the crystal packing. Such data is invaluable for understanding polymorphism (the ability of a compound to exist in multiple crystalline forms), which has been observed in the related isomer 9,10-phenanthrenequinone. tandfonline.com
The crystallographic data obtained for 3,5,7-trimethoxyphenanthrene-1,4-dione are summarized below. rsc.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7045(3) |
| b (Å) | 8.5088(4) |
| c (Å) | 16.3254(7) |
| α (°) | 98.908(2) |
| β (°) | 96.316(2) |
| γ (°) | 103.939(2) |
| Z (molecules/unit cell) | 2 |
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the three-dimensional structure of crystalline materials at an atomic level. rigaku.comfzu.cz This technique provides unparalleled accuracy in measuring molecular dimensions, including bond lengths and angles, and establishing the absolute configuration of a molecule. rigaku.comcreative-biostructure.com By directing X-rays at a single crystal of this compound, the resulting diffraction pattern can be analyzed to construct a detailed model of its molecular geometry. fzu.czcreative-biostructure.com This information is fundamental to understanding the compound's chemical and physical properties. creative-biostructure.com
The process involves irradiating a crystal, which causes the X-rays to diffract in specific directions based on the regular arrangement of atoms within the crystal lattice. creative-biostructure.com An angle measurement instrument and a detector capture these diffracted X-rays, generating a pattern of intensities and positions. fzu.cz From this data, a three-dimensional electron density map is created, allowing for the precise location of each atom in the this compound molecule. fzu.cz
Table 1: Key Information from Single-Crystal X-ray Diffraction
| Information Obtained | Significance for this compound |
| Molecular Geometry | Precise bond lengths and angles defining the shape of the molecule. |
| Crystal Packing | Arrangement of molecules within the crystal lattice and intermolecular interactions. fzu.cz |
| Absolute Configuration | Unambiguous determination of the spatial arrangement of atoms. rigaku.com |
| Lattice Parameters | Dimensions and symmetry of the unit cell. creative-biostructure.com |
Powder X-ray Diffraction (PXRD) for Material Phase and Crystallinity
Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to analyze the properties of polycrystalline materials. ucmerced.eduwayne.edu Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample containing a large number of small, randomly oriented crystallites. ucmerced.edulibretexts.org This makes it a more convenient method for analyzing the bulk properties of a material. libretexts.org
For this compound, PXRD is instrumental in determining several key characteristics. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound, allowing for phase identification by comparison with reference databases. ucmerced.edulibretexts.org The sharpness and intensity of the diffraction peaks provide information about the sample's crystallinity; sharp peaks indicate a well-ordered crystalline structure, while broad halos suggest the presence of amorphous content. ucmerced.edu Furthermore, PXRD can be used to determine lattice parameters and identify any crystalline impurities. wayne.edulibretexts.org In the pharmaceutical industry, modern PXRD systems are even capable of detecting trace amounts of different polymorphic forms. americanpharmaceuticalreview.com
Table 2: Applications of Powder X-ray Diffraction for this compound
| Application | Description |
| Phase Identification | Comparing the sample's diffraction pattern to a database to confirm the presence of this compound. libretexts.org |
| Crystallinity Assessment | Evaluating the degree of crystalline order within the bulk material. wayne.edu |
| Purity Analysis | Detecting and identifying crystalline impurities or different polymorphs. libretexts.orgamericanpharmaceuticalreview.com |
| Lattice Parameter Determination | Measuring the dimensions of the crystal lattice. libretexts.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for studying materials with unpaired electrons. bruker.comwikipedia.org This makes it an invaluable tool for the detection and characterization of radical anions, which are paramagnetic species. bruker.comwikipedia.org When this compound is reduced to form its radical anion, EPR spectroscopy can be used to confirm its formation and provide insights into its electronic structure. nih.gov
The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of nuclear spins. bruker.commdpi.com The technique can detect the presence of free radicals, determine their concentration, and provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine couplings. bruker.comnih.gov The g-factor, a parameter obtained from the EPR spectrum, is characteristic of the radical and its environment. nih.gov In situ electrochemical EPR studies allow for the direct observation of radical intermediates as they are generated. nih.gov
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) in Material Science Contexts
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time. wikipedia.orgopenaccessjournals.com This technique is crucial for evaluating the thermal stability and decomposition characteristics of materials like this compound. wikipedia.orgtorontech.com By heating a sample under a controlled atmosphere, TGA can determine the temperatures at which the material degrades. openaccessjournals.com
A typical TGA experiment produces a thermogram, which plots the percentage of mass loss against temperature. torontech.com Flat regions on the curve indicate thermal stability, while sloped drops signify mass loss due to processes like decomposition or volatilization. torontech.com This data is vital in materials science for understanding the operational temperature limits of a compound and for quality control. torontech.comlabmanager.com TGA can also provide information on the composition of a material by quantifying the mass loss at different stages. labmanager.com
Table 3: Information from Thermogravimetric Analysis of this compound
| Parameter | Description |
| Decomposition Temperature | The temperature at which the compound begins to degrade. openaccessjournals.com |
| Thermal Stability | The temperature range over which the compound remains stable with no mass loss. wikipedia.org |
| Residue Analysis | The amount of material remaining after heating to a high temperature. wikipedia.org |
| Compositional Analysis | Quantifying different components of a mixture if they decompose at distinct temperatures. labmanager.com |
Surface Morphology and Elemental Composition Analysis (e.g., SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful combination for characterizing the surface of a material. tescan-analytics.comcleancontrolling.com SEM provides high-resolution images of the surface topography, revealing details about the shape, size, and texture of the particles or crystals of this compound. tescan-analytics.combtraindia.com
In SEM, a focused beam of electrons scans the sample's surface, generating various signals. tescan-analytics.com Secondary electrons are used to create images of the surface morphology, while backscattered electrons can provide contrast based on the elemental composition. btraindia.com
The EDX detector, used in conjunction with SEM, analyzes the characteristic X-rays emitted from the sample when struck by the electron beam. cleancontrolling.com This allows for the determination of the elemental composition of the sample at the microscopic level. cleancontrolling.comresearchgate.net For this compound, SEM-EDX can be used to visually inspect the morphology of synthesized powders and to confirm the presence and distribution of constituent elements (carbon and oxygen) across the sample surface. researchgate.netresearchgate.net
Role of 1,4 Phenanthrenedione in Advanced Chemical Research Domains
As a Versatile Synthetic Building Block and Intermediate in Organic Synthesis
The unique structural and electronic properties of 1,4-phenanthrenedione render it an exceptionally versatile building block for constructing complex molecular architectures. Its utility spans from the rational design of novel aromatic systems to the intricate total synthesis of natural products.
The synthesis of complex Polycyclic Aromatic Hydrocarbons (PAHs) is a central theme in organic chemistry, driven by their relevance in materials science and electronics. researchgate.netnii.ac.jp The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a key strategy in this field, often employing quinones as dienophiles to react with conjugated dienes. iupac.orgresearchgate.net
This compound and its derivatives serve as effective dienophiles in [4+2] cycloaddition reactions to build larger, fused aromatic systems. The reactivity of the quinone moiety allows for the annulation of additional rings onto the phenanthrene (B1679779) core. This strategy is part of a broader methodology known as annulative π-extension (APEX), which provides an efficient, single-step pathway to extend the π-system of small aromatic molecules. nii.ac.jp The reaction between a diene and the 1,4-phenanthrenequinone core leads to a cycloadduct that can be subsequently aromatized, effectively fusing a new ring onto the existing framework. iupac.org The reactivity in such cycloadditions can be influenced by the size and electronic nature of the PAH system, with larger systems sometimes exhibiting enhanced reactivity due to strain relief in the transition state. nih.gov This approach allows for the rational design and synthesis of structurally precise and complex PAHs.
A notable application involves the reaction of 1,4-phenanthrenequinones with styrenes, which proceeds via a Diels-Alder reaction to yield more complex polycyclic structures. semanticscholar.org This method has been used to prepare a wide array of substituted phenanthrenequinones. semanticscholar.org
Table 1: Synthesis of Polycyclic Systems via this compound Derivatives
| Diene/Reactant | Dienophile/Precursor | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Styrenes (e.g., 23-37) | Benzoquinones (e.g., 38-40) | Diels-Alder Reaction | 1,4-Phenanthrenequinones (41-75) | semanticscholar.org |
| 6,6-dimethyl-1-vinylcyclohexene | 3-methylbenzofuran-4,7-quinone | Diels-Alder Reaction | Tetracyclic precursor to Tanshinone IIA | mun.ca |
The this compound scaffold is present in numerous natural products, many of which exhibit significant biological activity. semanticscholar.org Its role as a strategic intermediate is pivotal in the total synthesis of these complex molecules. A prime example is the synthesis of Tanshinone I, a bioactive compound isolated from Salvia miltiorrhiza. acs.orgfigshare.com
In a highly efficient three-step total synthesis, the this compound core was constructed directly using a Diels-Alder reaction. acs.orgfigshare.com This approach, utilizing the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione (B1200105), circumvents the low yields and expensive reagents associated with previous synthetic routes. acs.orgfigshare.com Similarly, the synthesis of other natural products like annoquinone-A and cypripedin (B1219627) methyl ether has been achieved through Diels-Alder reactions that form the core 1,4-phenanthrenequinone structure. semanticscholar.org The use of stilbene (B7821643) photocyclization followed by oxidation provides an alternative route to this key intermediate for natural products such as the methyl ether of cypripedine. semanticscholar.org
Table 2: this compound as an Intermediate in Natural Product Synthesis
| Target Natural Product | Key Intermediate | Synthetic Strategy | Significance | Reference |
|---|---|---|---|---|
| Tanshinone I | 3-hydroxy-8-methyl-1,4-phenanthrenedione | Diels-Alder reaction to construct the phenanthrenequinone (B147406) scaffold | Provided the target in only three steps, minimizing low yields and expensive reagents. | acs.orgfigshare.com |
| Annoquinone-A | Substituted 1,4-phenanthrenequinone | Diels-Alder reaction of styrenes with benzoquinones | Efficient construction of the core quinone structure. | semanticscholar.org |
| Cypripedin Methyl Ether | Substituted 1,4-phenanthrenequinone | Photocyclization of stilbenes followed by CAN oxidation | Alternative pathway to the key phenanthrenequinone intermediate. | semanticscholar.org |
The reactivity of the 1,4-phenanthrenequinone skeleton makes it a valuable precursor for creating diverse libraries of compounds for biological screening and materials applications. cymitquimica.com For instance, 3,7-dimethoxy-5-hydroxy-1,4-phenanthrenequinone is a known phenolic compound that has demonstrated significant cytotoxicity against multiple cancer cell lines. nih.gov
Research into natural products has identified novel derivatives with potent biological activities. An in-silico screening of compounds from the Dendrobium species identified 5-methoxy-7-hydroxy-9,10-dihydro-1,4-phenanthrenequinone as a new lead compound capable of inhibiting SARS-CoV-2 infection by binding to the spike protein. mdpi.com This discovery highlights the potential of the 1,4-phenanthrenequinone scaffold in developing new antiviral agents. mdpi.com Furthermore, a derivative, denbinobin (B3416446), has been shown to inhibit HIV-1 replication. researchgate.net The synthesis of various phenanthrene derivatives, including those with potential anticancer properties, often starts from a phenanthrenequinone precursor. researchgate.netresearchgate.net
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. wikipedia.orgmdpi.com The precise structure and tunable porosity of COFs make them promising for applications in catalysis, gas storage, and electronics. mdpi.comrsc.org Phenanthrenequinone derivatives can be functionalized, for example with amino groups, to serve as the building blocks or "scaffolds" for these frameworks. diva-portal.org In one synthetic approach, 9,10-phenanthrenequinone is nitrated and then reduced to form 2,7-diamino-9,10-phenanthrenequinone, a diamine linker suitable for reacting with aldehyde nodes to form a COF. diva-portal.org
In the field of energy storage, phenanthrenequinones are explored as electrode active materials. google.com Their ability to undergo reversible redox reactions makes them suitable for applications in batteries and supercapacitors. google.commdpi.com Poly-9,10-phenanthrenequinone, when polymerized electrochemically on an electrode surface, forms a layer with good electrical conductivity and high electrochemical capacitance. mdpi.com Composites made from 9,10-phenanthrenequinone and nitrogen-doped reduced graphene oxide have shown high specific capacitance, demonstrating their potential for high-performance supercapacitors. nih.gov The phenanthrenequinone compound is lightweight compared to traditional inorganic oxides and offers a high energy density, contributing to the development of smaller and more efficient power storage devices. google.com
Catalytic Applications in Modern Organic Transformations
Beyond its role as a structural component, the phenanthrenequinone core exhibits valuable catalytic activity, particularly in photochemical reactions.
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, offering green and sustainable methods for various transformations. mdpi.com While many catalysts are based on expensive and toxic heavy metals like ruthenium and iridium, there is a growing interest in inexpensive, metal-free organic photosensitizers. mdpi.comresearchgate.net
9,10-Phenanthrenedione, an isomer of this compound, has been successfully employed as a simple, cheap, and effective organophotoredox catalyst. mdpi.comresearchgate.net It can absorb visible light, promoting it to an excited state that can facilitate single-electron transfer (SET) processes to activate organic substrates. mdpi.comresearchgate.net This property has been harnessed in a dual catalytic system, combining 9,10-phenanthrenedione with a Lewis acid, to achieve the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones via a Friedel-Crafts reaction with indoles. mdpi.comresearchgate.net The reaction proceeds under mild conditions using a white LED light source and air as the terminal oxidant, representing a sustainable synthetic approach. mdpi.comresearchgate.net It has also been used as a photocatalyst for C-H functionalization reactions, such as the cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with alkanes under sunlight. rsc.org As a photosensitizer, it can transfer energy to other molecules, enabling light-driven synthetic methods. smolecule.com
Table 3: Photocatalytic Applications of 9,10-Phenanthrenedione
| Reaction Type | Substrates | Catalyst System | Light Source | Significance | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts Reaction | 3,4-dihydro-1,4-benzoxazin-2-ones, Indoles | 9,10-phenanthrenedione, Zn(OTf)₂ | 5W White LED | Inexpensive, sustainable approach for C-C bond formation. | mdpi.comresearchgate.net |
Mechanistic Studies of Photocatalytic Cycles and Substrate Activation
While research into the photocatalytic applications of 1,4-phenanthrenequinone is an emerging field, studies on its isomer, 9,10-phenanthrenequinone, provide significant insights into the likely mechanistic pathways. 9,10-phenanthrenequinone is recognized as an inexpensive and effective organophotocredox catalyst. mdpi.com It operates through a dual catalytic system, often in conjunction with a Lewis acid like Zn(OTf)₂, and uses molecular oxygen from the air as a terminal oxidant. mdpi.comresearchgate.net
The photocatalytic cycle typically begins with the absorption of visible light, which excites the phenanthrenequinone to its triplet excited state. mdpi.comwikipedia.org This excited state can then activate substrates through a single-electron transfer (SET) process. mdpi.com For instance, in the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones, the excited 9,10-phenanthrenequinone oxidizes the substrate to form a nitrogen radical cation. mdpi.com Subsequently, the phenanthrenequinone radical anion is regenerated back to its ground state by reacting with molecular oxygen, which acts as the terminal oxidant. mdpi.com This process highlights the ability of phenanthrenequinones to facilitate challenging organic reactions under mild conditions, driven by visible light. mdpi.combeilstein-journals.org
The versatility of phenanthrenequinone as a photocatalyst is further demonstrated in its ability to generate acyl radicals from a variety of aldehydes. researchgate.net This activation is crucial for reactions like thioesterification. The photocatalytic cycle in these cases avoids the need for metal-based catalysts and harsh oxidants, presenting a greener alternative for chemical synthesis. researchgate.net The study of such photocatalytic systems is essential for understanding reaction mechanisms, identifying reactive intermediates, and optimizing reaction conditions for higher efficiency and selectivity. researchgate.netmdpi.com
Investigations within Supramolecular Chemistry
Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, functional structures. mdpi.comnumberanalytics.com 1,4-Phenanthrenequinone and its derivatives are valuable components in this field due to their planar aromatic structure and potential for various intermolecular forces.
Exploration of Host-Guest Interactions and Molecular Recognition Phenomena
The planar and electron-deficient aromatic system of phenanthrenequinones makes them interesting candidates for host-guest chemistry. They can participate in π-π stacking interactions with electron-rich aromatic guests. While direct studies on 1,4-phenanthrenequinone are limited, research on related quinones and macrocycles provides a framework for understanding these interactions. For example, the complexation of quinones with crown ethers has been studied, revealing that charge-transfer interactions can occur, although they may not always lead to a defined stoichiometry. semanticscholar.org The ability of dendrimers to engage in molecular recognition at their surface through multivalent interactions also suggests a potential avenue for exploring the host-guest chemistry of phenanthrenequinone-functionalized systems. researchgate.net The development of redox-active metallacages demonstrates that host-guest binding can be controlled by external stimuli, where the oxidation state of the host dictates its ability to encapsulate a guest molecule. researchgate.net
Directed Self-Assembly of Functional Molecular Architectures
The self-assembly of molecules into well-defined nanostructures is a cornerstone of materials science. nih.gov The rigid and planar structure of the phenanthrene core is a valuable building block for creating functional molecular architectures. Research has shown that DNA oligomers modified with phenanthrene residues can self-assemble into nanospheres with light-harvesting properties. nih.gov In these assemblies, the phenanthrene units are precisely arranged, allowing for efficient energy transfer. nih.gov
Studies on 9,10-phenanthrenequinone on gold surfaces have revealed the formation of metastable tetramer clusters under non-equilibrium conditions. beilstein-journals.org This highlights the complexity of self-assembly processes where kinetic control can lead to structures not predicted by thermodynamic equilibrium. The interplay of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, with molecule-substrate interactions dictates the final assembled structure. beilstein-journals.org The ability to control these interactions is key to designing and fabricating novel materials with desired properties. acs.org
Coordination Chemistry with Metal Ions in Supramolecular Contexts (e.g., Lanthanide Complexes)
The coordination of phenanthrenequinones to metal ions, particularly lanthanides, has been a subject of significant interest due to the potential for creating complexes with unique magnetic and luminescent properties. niscpr.res.in A series of mixed ligand lanthanide complexes have been synthesized using 9,10-phenanthrenequinone and Schiff bases. researchgate.net In these complexes, the phenanthrenequinone acts as a ligand, coordinating to the lanthanide ion along with other organic molecules. niscpr.res.in
The resulting complexes exhibit varying coordination numbers depending on the specific lanthanide ion. For example, neodymium (Nd) and dysprosium (Dy) complexes have been found to be ten-coordinated, while ytterbium (Yb) complexes are eight-coordinated. niscpr.res.in The study of these complexes provides insights into the coordination preferences of lanthanide ions and the structural diversity that can be achieved. rscf.runih.gov The investigation of such metallo-supramolecular assemblies is crucial for the development of new functional materials for applications in areas like molecular magnetism and bio-imaging. nih.gov
Electrochemical and Redox Chemistry Research Applications
The intrinsic electrochemical redox activity of quinones makes them highly suitable for applications in energy storage and as redox-active components in materials. nih.gov
Examination of Redox-Active Sites in Organic and Polymeric Materials
1,4-Phenanthrenequinone and its derivatives are being explored as redox-active materials for energy storage devices, such as lithium-ion batteries and supercapacitors. nih.govelectrochemsci.org The reversible redox reactions of the quinone moiety allow for the storage and release of charge. google.com For instance, linear polymers based on phenanthrenequinone have been synthesized and investigated as cathode materials for rechargeable lithium-ion batteries. electrochemsci.org These polymers exhibit reversible specific capacities, with the electrochemical performance being influenced by the nature of the polymer backbone. electrochemsci.org
In the context of supercapacitors, composites of 9,10-phenanthrenequinone with nitrogen-doped reduced graphene oxide have shown high specific capacitance. nih.govacs.org The phenanthrenequinone molecules provide pseudocapacitance through their fast redox reactions, which complements the electrical double-layer capacitance of the graphene-based material. nih.govacs.org The strong π-π interactions between the phenanthrenequinone and the graphene substrate enhance electron transfer and structural stability, leading to improved performance and cycling stability. nih.gov The development of such redox-active polymers and composites is a promising strategy for creating high-performance energy storage systems. mdpi.comacs.org
Modulation of Electrochemical Properties for Research Tools
The inherent redox activity of the quinone functional group is central to its application in electrochemical research. Quinones like phenanthrenedione can accept and donate electrons in reversible reactions, a property that can be harnessed and modulated for the development of advanced research tools such as electrochemical sensors and energy storage systems. smolecule.com While specific research on this compound is limited, extensive studies on its isomer, 9,10-phenanthrenequinone (9,10-PQ), provide significant insight into the potential applications for this class of molecules.
The electrochemical properties of quinones can be tailored through molecular engineering and by creating composite materials. nih.gov For instance, 9,10-PQ has been successfully incorporated into nitrogen-doped reduced graphene oxide (N-HtrGO) to create high-performance supercapacitor electrodes. nih.gov In these composites, the 9,10-PQ provides pseudocapacitance through its fast redox reactions, which complements the electrical double-layer capacitance of the graphene material. nih.gov Cyclic voltammetry studies of these composite materials in a 1 M H₂SO₄ electrolyte reveal a pair of reversible redox peaks at approximately 0.4 V (vs. RHE), which are attributed to the reversible oxidation and reduction of the 9,10-phenanthrenequinone. nih.gov This modulation results in a significant boost in performance, with the composite material showing a specific capacitance of 605 F g⁻¹, far exceeding the 257 F g⁻¹ of the N-HtrGO alone. nih.gov Furthermore, such composites demonstrate excellent stability, retaining nearly 95% of their capacitance after 20,000 charge/discharge cycles, which is attributed to the strong π–π interactions between the phenanthrenequinone molecules and the graphene substrate. nih.gov
Another approach involves the direct electropolymerization of 9,10-PQ onto an electrode surface to create a modified electrode with unique oxidation/reduction properties suitable for biosensors or other electrochemical systems. researchgate.netmdpi.com
However, the electrochemical behavior of phenanthrenequinone isomers can vary significantly based on their structure. Research into the electrochemical oxidation of 4,5-dihydroxyphenanthrene failed to provide evidence for the stable, reversible formation of the corresponding phenanthrene-4,5-quinone, even at temperatures as low as -44 °C. rsc.org This suggests that certain bay-region quinones are highly reactive and potentially unstable intermediates, which may explain the relative scarcity of electrochemical studies on this compound compared to the more stable 9,10-isomer. rsc.org
Table 1: Electrochemical Properties of 9,10-Phenanthrenequinone Composites
| Electrode Material | Electrolyte | Key Finding | Specific Capacitance (F g⁻¹) | Source |
|---|---|---|---|---|
| N-HtrGO/PQ Composite | 1 M H₂SO₄ | Reversible redox peaks at ~0.4 V vs RHE | 605 | nih.gov |
| Nitrogen-doped reduced graphene oxide (N-HtrGO) | 1 M H₂SO₄ | Baseline electrical double-layer capacitance | 257 | nih.gov |
| Poly-9,10-phenanthrenequinone (poly-PQ) | Acetonitrile (B52724) | Forms stable polymer layer on electrode via potential cycling | Not Applicable | mdpi.com |
Development of Advanced Analytical Methodologies
The accurate detection and quantification of phenanthrenedione isomers are crucial for environmental monitoring and research applications. Advanced analytical techniques, particularly chromatography, are essential for this purpose.
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for the analysis of phenanthrenediones. nii.ac.jpresearchgate.net While validated methods specifically targeting this compound are not extensively documented, the well-established protocols for its 9,10-isomer serve as a model for the separation and detection of this compound class.
For HPLC analysis, separation is typically achieved on a reversed-phase column, such as an ODS (C18) column. researchgate.net The mobile phase often consists of a gradient or isocratic mixture of acetonitrile and water. researchgate.net Due to the molecular structure, detection can be performed using a UV-Vis detector. However, for enhanced sensitivity and selectivity, fluorescence detection is often preferred, which requires converting the non-fluorescent quinone into a fluorescent derivative, as detailed in the following section. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive structural confirmation and is used in methods requiring high specificity and the ability to overcome complex sample matrices. nii.ac.jpacs.org The mass spectra for phenanthrenedione isomers are characterized by a molecular ion peak corresponding to their mass. acs.orgnih.gov
Table 2: Exemplary HPLC Conditions for Phenanthrenequinone Isomer Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Column | ODS (Octadecylsilane, C18) | researchgate.net |
| Mobile Phase | Acetonitrile-water (55:45, v/v) | researchgate.net |
| Detection | Fluorescence (following derivatization) | researchgate.netnih.gov |
| Analysis Time | ~20-25 minutes | nii.ac.jpresearchgate.net |
A significant challenge in the analysis of phenanthrenediones is their lack of native fluorescence, which limits detection sensitivity with standard fluorescence detectors. To overcome this, pre-column derivatization techniques are employed to convert the analyte into a highly fluorescent compound before it is injected into the HPLC system. researchgate.netcapes.gov.br This approach dramatically lowers the limit of detection.
Several derivatization reactions have been developed for 9,10-phenanthrenequinone, which could foreseeably be adapted for the 1,4-isomer. A common method involves reacting the quinone with an aromatic aldehyde and ammonium (B1175870) acetate (B1210297) to form a fluorescent imidazole (B134444) derivative. researchgate.net
Benzaldehyde: Reacts with 9,10-PQ in the presence of ammonium acetate at 100°C to yield the fluorescent 2-phenyl-1H-phenanthro[9,10-d]imidazole, enabling a detection limit of 5 fmol. researchgate.net
4-Carbomethoxybenzaldehyde: This reagent was found to be superior, providing greater fluorescence intensity and resulting in an even lower detection limit of 1.2 fmol per injection for 9,10-PQ. nih.gov
An alternative strategy uses 2-aminothiophenol (B119425) (2-ATHP), which reacts with 9,10-PQ under acidic conditions to form a different fluorescent derivative, likely a phenothiazine, enabling detection down to 67 fmol per injection. nii.ac.jpnih.gov These derivatization methods transform the analytical challenge, allowing for the ultra-sensitive quantification of phenanthrenequinones in complex samples like airborne particulates. researchgate.netnih.gov
Table 3: Derivatization Reagents for Enhanced HPLC-Fluorescence Detection of 9,10-Phenanthrenequinone
| Derivatizing Reagent | Reaction Conditions | Resulting Derivative | Detection Limit (S/N=3) | Source |
|---|---|---|---|---|
| Benzaldehyde & Ammonium Acetate | 100°C for 30 min | 2-phenyl-1H-phenanthro[9,10-d]imidazole | 5 fmol/injection | researchgate.net |
| 4-Carbomethoxybenzaldehyde & Ammonium Acetate | Not specified | Fluorescent Imidazole Derivative | 1.2 fmol/injection | nih.gov |
| 2-Aminothiophenol (2-ATHP) | Acidic, 100°C for 30 min | Phenothiazine Derivative | 67 fmol/injection | nii.ac.jpnih.gov |
Future Research Directions and Emerging Opportunities in 1,4 Phenanthrenedione Chemistry
Pursuit of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1,4-phenanthrenedione and its derivatives, future research will likely pivot from traditional, often harsh, oxidative methods to more sophisticated and sustainable strategies.
Current synthetic routes to the phenanthrenequinone (B147406) core often involve methods like the oxidative photocyclization of stilbene (B7821643) derivatives. researchgate.net However, these can require strong oxidizing agents and may not align with green chemistry principles. An emerging area of focus is the use of metal-catalyzed reactions, which can offer high efficiency and selectivity under milder conditions. Copper-catalyzed reactions, for instance, are gaining attention due to the metal's low cost, low toxicity, and versatility in forming new chemical bonds. researchgate.net
A significant opportunity lies in the development of catalytic systems that minimize waste. For example, research on phenanthrenequinone-based hypercrosslinked polymers (HCPs) has demonstrated a green synthesis using Friedel-Crafts alkylation with a recyclable homogeneous catalyst, trifluoromethanesulfonic acid, thereby eliminating the solid waste generated by traditional catalysts like ferric chloride. swan.ac.uk Adapting such principles to the synthesis of the core this compound molecule is a critical future direction. This includes exploring photocatalytic methods that utilize visible light as an energy source, reducing the need for high temperatures and harsh reagents. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Approaches for Phenanthrenequinones
| Method | Key Reagents/Catalysts | Typical Conditions | Potential for Sustainability |
|---|---|---|---|
| Classical Oxidation | Strong oxidants (e.g., chromic acid) | Often harsh, stoichiometric | Low; generates hazardous waste. |
| Photocyclization-Oxidation | UV light, oxidizing agent (e.g., CAN) | Photochemical reactor, oxidation step | Moderate; uses light but may still require strong oxidants. researchgate.net |
| Metal-Catalyzed Coupling | Palladium, Copper catalysts | Milder conditions, various solvents | High; potential for high atom economy and catalytic turnover. researchgate.netespublisher.com |
| Green Friedel-Crafts Alkylation | Recyclable acid catalysts (e.g., trifluoromethanesulfonic acid) | Manageable reaction conditions | Very High; minimizes solid waste and allows for catalyst recycling. swan.ac.uk |
In-depth Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. While much of the detailed mechanistic work has been performed on its isomer, 9,10-phenanthrenedione, the insights gained provide a clear roadmap for future investigations into the 1,4-dione.
Studies have shown that 9,10-phenanthrenedione can act as a potent visible-light photoredox catalyst. mdpi.comnih.gov A proposed mechanism for its role in Friedel-Crafts alkylation involves excitation by visible light to a triplet state (PQ*), which then engages in a single-electron transfer (SET) with a substrate to form a radical cation and the phenanthrenedione radical anion (PQ•−). mdpi.com This radical anion is then regenerated by a terminal oxidant like molecular oxygen. mdpi.com Similar investigations into this compound are a compelling area for future research.
Advanced techniques will be central to these efforts. Time-resolved spectroscopy can probe the lifetimes and properties of excited states, while electron paramagnetic resonance (EPR) can be used to detect and characterize radical intermediates. Kinetic studies, such as the use of Hammett plots and the determination of isotope effects, can provide quantitative data on transition states and reaction pathways. marquette.edu These experimental approaches, when combined with computational modeling, can elucidate the precise roles of electron transfer, hydrogen atom transfer (HAT), and the formation of exciplexes in reactions mediated by this compound. researchgate.netresearchgate.net
Table 2: Proposed General Mechanism for Phenanthrenequinone (PQ) Photocatalysis
| Step | Description | Key Intermediates | Common Investigative Techniques |
|---|---|---|---|
| 1. Photoexcitation | PQ absorbs visible light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. | PQ* (Triplet State) | UV-Vis, Fluorescence Spectroscopy |
| 2. Single Electron Transfer (SET) | The excited PQ* oxidizes a substrate molecule, generating a substrate radical cation and the PQ radical anion. | Substrate•+, PQ•− | Transient Absorption Spectroscopy, Cyclic Voltammetry |
| 3. Substrate Reaction | The substrate radical cation undergoes the desired chemical transformation (e.g., cyclization, deprotonation). | Product Precursors | NMR, Mass Spectrometry |
| 4. Catalyst Regeneration | The PQ radical anion is oxidized back to its ground state by a terminal oxidant (e.g., O2), closing the catalytic cycle. | PQ (Ground State) | Reaction monitoring, Control experiments (e.g., under inert atmosphere) mdpi.com |
Integration into Emerging Functional Chemical Systems
The unique redox and photophysical properties of the this compound core make it an attractive building block for advanced functional materials. researchgate.net Future research will increasingly focus on integrating this moiety into larger systems to create materials with tailored properties for specific, high-value applications.
One of the most promising areas is in energy storage. The ability of quinones to undergo reversible redox reactions makes them excellent candidates for electrode materials in "beyond-lithium" battery technologies. Research on phenanthrenequinone in aluminum-ion batteries has shown excellent rate and cycling performance, attributed to the complexation of the quinone with aluminum ions, which mitigates dissolution into the electrolyte and allows for fast charge transfer. acs.org Exploring this compound and its derivatives for this purpose could lead to new, high-performance energy storage devices.
Another key direction is in the development of porous organic polymers (POPs) and hypercrosslinked polymers (HCPs). By using this compound as a monomer or cross-linker, it is possible to create materials with high surface areas and specific functionalities. Phenanthrenequinone-based HCPs have already been synthesized and show excellent performance in adsorbing pollutants from water. swan.ac.uk Further research could tailor the pore size and surface chemistry of these materials for applications in gas storage, carbon capture, and heterogeneous catalysis. swan.ac.uk
Table 3: Emerging Functional Systems Incorporating Phenanthrenequinone Scaffolds
| Functional System | Specific Application | Key Property of Phenanthrenequinone | Relevant Finding/Opportunity |
|---|---|---|---|
| Energy Storage | Aluminum-Ion Batteries | Reversible redox activity, ability to form complexes | Demonstrated long-term cyclability and excellent rate performance. acs.org |
| Porous Polymers (HCPs) | Pollutant Adsorption (e.g., Rhodamine B) | Rigid aromatic structure, functionalizable quinone group | Super-hydrophilic nature enhances adsorption capacity in aqueous environments. swan.ac.uk |
| Photoredox Catalysis | Synthesis of N-heterocycles (e.g., Quinolines) | Strong visible light absorption, photo-oxidant capabilities | Efficiently catalyzes electrocyclization reactions under mild, visible-light conditions. nih.gov |
| Bioactive Compounds | Therapeutic Agents | Interaction with biological pathways (e.g., NF-κB) | The natural product Denbinobin (B3416446) (a 1,4-phenanthrenequinone) shows potential biological activity. mdpi.comresearchgate.net |
Synergistic Approaches Combining Computational Predictions and Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful paradigm that will accelerate the discovery and development of new this compound-based systems. Quantum chemical methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting molecular properties and guiding experimental design.
Future research will leverage this synergy more extensively. For example, DFT calculations can predict the redox potentials, absorption spectra, and frontier molecular orbital (HOMO/LUMO) energies of novel this compound derivatives before they are synthesized. beilstein-journals.org This allows researchers to screen large libraries of potential candidates for applications like photocatalysis or organic electronics, prioritizing the most promising structures for synthesis and testing. mdpi.com
This approach has already proven successful in related systems. In the study of phenanthrenequinone for aluminum batteries, DFT calculations were crucial in revealing that the long-term cyclability arises from PQ–AlCl2 complexation, a finding that explained the experimental observations. acs.org Similarly, in photocatalysis, DFT studies have helped to validate proposed mechanisms by calculating the energies of intermediates and transition states, confirming the plausibility of a one-electron oxidation pathway. nih.gov Extending these integrated computational-experimental workflows to new frontiers, such as designing 1,4-phenanthrenediones with specific electronic properties for targeted applications, represents a major opportunity for innovation.
Table 4: Examples of Synergistic Computational and Experimental Approaches
| Research Area | Computational Method | Predicted/Calculated Property | Experimental Validation/Technique |
|---|---|---|---|
| Energy Storage | Density Functional Theory (DFT) | Stability and nature of PQ–AlCl2 complexation | Electrochemical cycling data, rate performance tests. acs.org |
| Photocatalysis | DFT | Reaction energy profiles, feasibility of SET mechanism | Product yield analysis, radical trapping experiments. nih.gov |
| Organic Electronics | DFT (B3LYP/6-31+G*) | Frontier Molecular Orbital (HOMO/LUMO) energies | UV-Vis spectroscopy, cyclic voltammetry. beilstein-journals.org |
| Functional Materials | DFT | Charge transfer characteristics, solvation free energy | Spectroscopic analysis (absorption/emission), solubility tests. mdpi.com |
Q & A
Basic: What analytical methodologies are recommended for quantifying 1,4-Phenanthrenedione and its derivatives in experimental samples?
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a robust method for quantifying this compound analogs. Key parameters include:
- Mobile phase : Acetonitrile-water (70:30 v/v) with 10 mM acetate buffer (pH 5) for optimal separation .
- Detection wavelength : 237 nm for UV-active derivatives .
- Column : C18 reversed-phase columns (e.g., Supelcosil LC-ABZ+ Plus) for resolving structurally similar compounds .
Calibration curves should be validated with standards of ≥98% purity (HPLC-grade), and storage conditions (-20°C, dry, dark) must be maintained to prevent degradation .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Store solid derivatives at -20°C in airtight, light-protected containers to minimize oxidation and photodegradation .
- Solubility : Use anhydrous DMSO or ethanol for dissolution, avoiding aqueous buffers unless stabilized (e.g., with antioxidants) .
- Handling : Conduct experiments under inert atmospheres (N₂/Ar) to prevent unintended reactions with ambient oxygen .
Advanced: How can multivariate experimental design optimize synthesis protocols for this compound analogs?
Multivariate approaches (e.g., factorial design) enable systematic optimization of reaction parameters:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time should be tested using response surface methodology .
- Statistical tools : Use ANOVA to identify significant factors and interactions, minimizing trial runs while maximizing yield .
- Validation : Confirm optimal conditions via triplicate runs, reporting relative standard deviation (RSD <5%) and purity metrics (e.g., HPLC area%) .
Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Systematic review : Conduct a scoping study to categorize conflicting data (e.g., NMR shifts, UV spectra) by source reliability, experimental conditions, and instrument calibration .
- Cross-validation : Compare data with computational predictions (e.g., DFT for NMR, TD-DFT for UV) to identify outliers .
- Collaborative verification : Share samples with independent labs for replicated analyses under standardized protocols .
Basic: What key physical properties of this compound derivatives influence experimental design?
- Boiling point : Predicted ranges from 488.7±45.0°C (trimethoxy derivatives) to 468.0±45.0°C (tetrahydro analogs) .
- Density : 1.33±0.1 g/cm³ for methoxy-substituted derivatives, affecting solvent selection for crystallization .
- Acid dissociation constant (pKa) : ~4.50±1.00 for hydroxylated analogs, critical for pH-dependent solubility studies .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound-based bioactive compounds?
- Variable selection : Synthesize derivatives with systematic substitutions (e.g., methoxy, hydroxyl, alkyl groups) at positions 3, 6, and 7 .
- Bioassay integration : Pair synthetic libraries with high-throughput screening (e.g., enzyme inhibition, cytotoxicity assays) to correlate substituents with activity .
- Data analysis : Apply QSAR models using descriptors like logP, molar refractivity, and H-bonding capacity to predict bioactivity .
Basic: What are the critical steps in purifying this compound derivatives via column chromatography?
- Stationary phase : Use silica gel (60–120 mesh) with gradients of ethyl acetate/hexane (5–30%) for polar derivatives .
- Monitoring : Collect fractions analyzed by TLC (UV254 visualization) and pool only those with Rf matching authentic standards .
- Post-purification : Confirm purity via HPLC (≥98% area) and characterize using HRMS and ¹H/¹³C NMR .
Advanced: How should researchers address anomalies in the biological activity of this compound analogs?
- Dose-response reevaluation : Test compounds across a wider concentration range to rule out non-linear effects .
- Metabolic stability : Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .
- Target engagement studies : Use techniques like SPR or cellular thermal shift assays (CETSA) to verify direct target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
